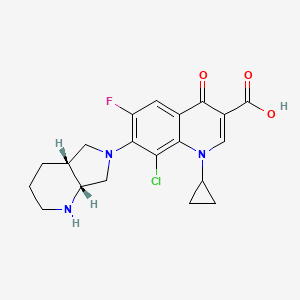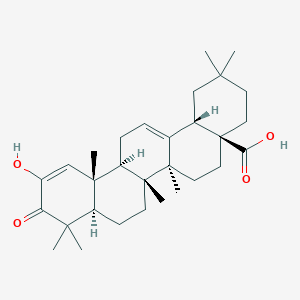
Pancreatic lipase/Carboxylesterase 1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pancreatic lipase/Carboxylesterase 1-IN-1 is a compound that acts as a dual inhibitor of pancreatic lipase and human carboxylesterase 1. Pancreatic lipase is a key enzyme involved in the digestion of dietary fats, while human carboxylesterase 1 plays a significant role in lipid metabolism and the detoxification of various xenobiotics and endogenous compounds . The inhibition of these enzymes is of great interest for the treatment of metabolic diseases such as obesity and hyperlipidemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pancreatic lipase/Carboxylesterase 1-IN-1 involves the preparation of triterpenoid derivatives. The process typically starts with natural triterpenoids such as oleanolic acid and ursolic acid. These compounds undergo various chemical modifications, including acetylation and ketal formation, to enhance their inhibitory activity against pancreatic lipase and human carboxylesterase 1 .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of natural triterpenoids from plant sources, followed by chemical synthesis and purification processes. The production process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pancreatic lipase/Carboxylesterase 1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the original triterpenoid structure, each with different inhibitory activities against pancreatic lipase and human carboxylesterase 1 .
Wissenschaftliche Forschungsanwendungen
Pancreatic lipase/Carboxylesterase 1-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and structure-activity relationships.
Biology: Investigated for its role in lipid metabolism and energy homeostasis.
Medicine: Potential therapeutic agent for the treatment of obesity and hyperlipidemia.
Industry: Utilized in the development of weight management supplements and pharmaceuticals
Wirkmechanismus
The mechanism of action of Pancreatic lipase/Carboxylesterase 1-IN-1 involves the inhibition of the active sites of pancreatic lipase and human carboxylesterase 1. This inhibition prevents the hydrolysis of dietary fats and the metabolism of lipids, leading to reduced fat absorption and lipid levels in the body. The compound interacts with the catalytic triad of these enzymes, which includes serine, glutamate, and histidine residues .
Vergleich Mit ähnlichen Verbindungen
Orlistat: A well-known pancreatic lipase inhibitor used for the treatment of obesity.
Tetrahydrolipstatin: Another pancreatic lipase inhibitor with similar therapeutic applications.
Oleanolic Acid and Ursolic Acid: Natural triterpenoids with inhibitory effects on both pancreatic lipase and human carboxylesterase 1.
Uniqueness: Pancreatic lipase/Carboxylesterase 1-IN-1 is unique due to its dual inhibitory activity against both pancreatic lipase and human carboxylesterase 1. This dual inhibition provides a more comprehensive approach to managing metabolic diseases compared to compounds that target only one of these enzymes .
Eigenschaften
Molekularformel |
C30H44O4 |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,17,19,21-22,31H,9-16H2,1-7H3,(H,33,34)/t19-,21-,22+,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
OQLDDXDMTOPTDO-QRARIYCASA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C=C(C(=O)C3(C)C)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
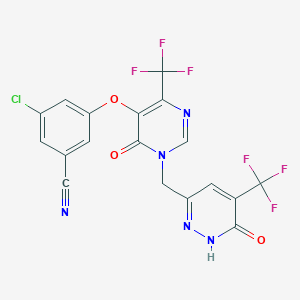
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)
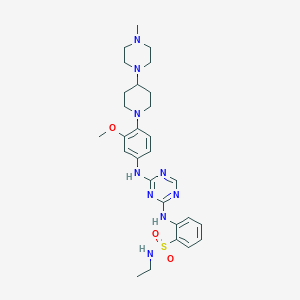
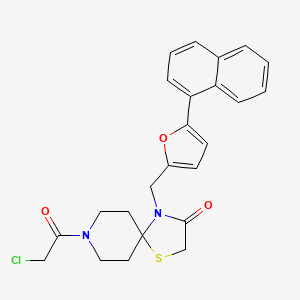
![(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12410285.png)


![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)
